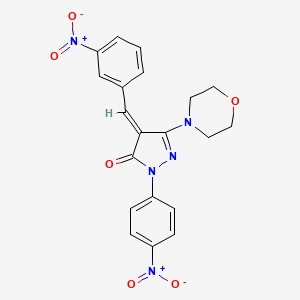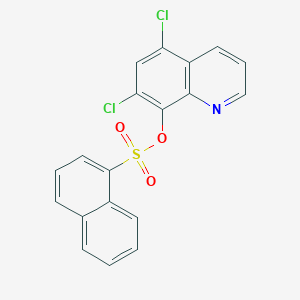
(4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the condensation of a hydrazine derivative with an appropriate β-keto ester to form the pyrazolone core.
Introduction of Nitro Groups: Nitration reactions are employed to introduce nitro groups at specific positions on the aromatic rings. This step requires careful control of reaction conditions to ensure selective nitration.
Formation of the Benzylidene Derivative: The next step involves the condensation of the pyrazolone derivative with a nitrobenzaldehyde to form the benzylidene derivative.
Morpholine Substitution: Finally, the morpholine group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed from the reduction of nitro groups.
Halogenated Derivatives: Formed from halogenation reactions.
Sulfonated Derivatives: Formed from sulfonation reactions.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of nitro groups and the pyrazolone core suggest potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazolone core can interact with various enzymes and receptors. The morpholine group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(morpholin-4-yl)-4-(benzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group on the benzylidene moiety.
(4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group on the phenyl ring.
Uniqueness
The presence of multiple nitro groups and the morpholine substitution make (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one unique
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines
Properties
Molecular Formula |
C20H17N5O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4E)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(3-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O6/c26-20-18(13-14-2-1-3-17(12-14)25(29)30)19(22-8-10-31-11-9-22)21-23(20)15-4-6-16(7-5-15)24(27)28/h1-7,12-13H,8-11H2/b18-13+ |
InChI Key |
UPDKHKBGAGMXEM-QGOAFFKASA-N |
Isomeric SMILES |
C1COCCN1C\2=NN(C(=O)/C2=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine](/img/structure/B11518344.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl-](/img/structure/B11518346.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11518358.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B11518362.png)
![Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11518367.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518380.png)

![2-methoxy-4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11518400.png)
![Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1,6-dimethyl-3,4-bis(1-piperidylmethyl)-](/img/structure/B11518414.png)
![ethyl (2E)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518419.png)
![methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11518422.png)

